N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an ethoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide typically involves the reaction of 2-chloro-4-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-chloro-4-nitroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ethoxyacetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Hydrolysis: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: N-(2-chloro-4-aminophenyl)-2-ethoxyacetamide.
Substitution: N-(2-substituted-4-nitrophenyl)-2-ethoxyacetamide.
Hydrolysis: 2-chloro-4-nitroaniline and ethyl acetate.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide has been utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ethoxyacetamide moiety.
N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but with a benzamide group instead of ethoxyacetamide.
2-chloro-5-nitrophenol: Similar but with the nitro group in a different position.
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-ethoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-2-17-6-10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-5H,2,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJFUHBRWWAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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